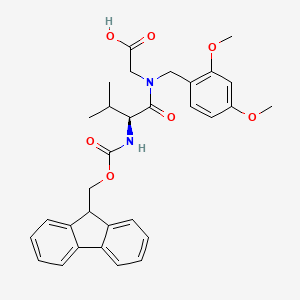

Fmoc-Val-(Dmb)Gly-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(2,4-dimethoxyphenyl)methyl-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34N2O7/c1-19(2)29(30(36)33(17-28(34)35)16-20-13-14-21(38-3)15-27(20)39-4)32-31(37)40-18-26-24-11-7-5-9-22(24)23-10-6-8-12-25(23)26/h5-15,19,26,29H,16-18H2,1-4H3,(H,32,37)(H,34,35)/t29-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LANCXFNUCKCAAZ-LJAQVGFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Building Block Preparation

Strategies for the Preparation of Fmoc-Val-(Dmb)Gly-OH Building Block

The utility of this compound in SPPS is predicated on its availability as a pre-formed dipeptide. Introducing the N-α-(2,4-dimethoxybenzyl)glycine, or (Dmb)Gly, moiety as part of a dipeptide circumvents the significant synthetic challenge of acylating the sterically hindered secondary amine of a Dmb-protected residue on the solid support researchgate.netpeptide.com.

While specific, detailed routes for the industrial synthesis of this compound are often proprietary, the general approach involves the synthesis of the core (Dmb)Gly structure followed by coupling to the preceding amino acid, in this case, valine. A common method for preparing the related Fmoc-(Dmb)Gly-OH involves a reductive amination reaction between a glycine (B1666218) precursor and 2,4-dimethoxybenzaldehyde (B23906), followed by reduction of the resulting Schiff base, and subsequent N-terminal protection with an Fmoc group rsc.org.

The preparation of the target dipeptide, this compound, builds upon this by coupling Fmoc-protected valine to the secondary amine of the (Dmb)Gly intermediate. The synthesis is intentionally designed to produce the complete dipeptide building block in solution, which can then be purified and incorporated directly into SPPS protocols researchgate.netiris-biotech.deiris-biotech.de. This strategy is crucial because it avoids the difficult coupling step on the solid phase, which would otherwise lead to low yields and deletion sequences researchgate.netpeptide.compeptide.com. The resulting this compound is a stable, crystalline solid that serves as a key building block for synthesizing complex peptides netascientific.comresearchgate.net.

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

The primary advantage of using Fmoc-Aaa-(Dmb)Gly-OH dipeptides is their ease of use and compatibility with standard SPPS workflows sigmaaldrich.comchemimpex.com. They are employed to introduce two amino acid residues in a single coupling step, effectively preventing aggregation and improving synthetic outcomes iris-biotech.deiris-biotech.de.

The incorporation of the this compound dipeptide into a growing peptide chain on a solid support can be achieved using a variety of standard coupling reagents. No extraordinary modifications to established protocols are typically required, making its adoption straightforward sigmaaldrich.com. The selection of the coupling agent can be tailored to the specific needs of the synthesis.

Table 1: Standard Coupling Reagents for this compound Incorporation

| Coupling Reagent/System | Description | References |

|---|---|---|

| PyBOP®/DIPEA | A common phosphonium-based coupling reagent used with a non-nucleophilic base. | sigmaaldrich.com |

| HATU | An aminium-based reagent known for high efficiency and low rates of racemization. | iris-biotech.deiris-biotech.de |

| DIPCDI/HOBt | A carbodiimide-based method, with HOBt used to suppress side reactions. | sigmaaldrich.com |

| DIC/HOBt | A liquid carbodiimide alternative to DIPCDI, also used with HOBt. | iris-biotech.deiris-biotech.de |

| PyBrOP® | A highly reactive phosphonium salt-based reagent, effective for hindered couplings. | |

Research indicates that these standard methods are generally sufficient for efficient incorporation of the dipeptide iris-biotech.desigmaaldrich.com. The use of the pre-formed dipeptide elegantly sidesteps the poor acylation efficiency often observed when attempting to couple an amino acid to a resin-bound secondary amine protected with a bulky group like Dmb researchgate.net.

The 2,4-dimethoxybenzyl (Dmb) group is an acid-labile protecting group designed for seamless removal during the final step of SPPS iris-biotech.de. The native Val-Gly peptide bond is regenerated concurrently with the cleavage of the completed peptide from the resin and the removal of side-chain protecting groups sigmaaldrich.com.

This process is typically accomplished using a standard cleavage cocktail containing a strong acid, most commonly Trifluoroacetic acid (TFA) sigmaaldrich.compeptide.com. The Dmb group is cleaved under these acidic conditions, restoring the original glycine residue without any residual modification iris-biotech.de. To prevent side reactions from cleavage byproducts, the addition of scavengers to the TFA cocktail is highly recommended.

Cleavage Cocktail: A standard mixture is Trifluoroacetic acid (TFA) with added scavengers.

Recommended Scavenger: The addition of approximately 2% triisopropylsilane (TIS) is advised .

Important Consideration for Tryptophan: The cleavage products of the Dmb group can cause unwanted modification to the side chain of unprotected tryptophan residues. Therefore, it is strongly recommended to use Fmoc-Trp(Boc)-OH for tryptophan incorporation in any sequence that also utilizes Dmb-protected building blocks .

Comparative Methodological Studies in SPPS

The use of backbone-protected dipeptides is a key strategy for overcoming synthetic difficulties. This compound and the well-established pseudoproline dipeptides are two of the most powerful tools available for this purpose, though they are applied to different sequence motifs researchgate.netsemanticscholar.org.

Both Dmb and pseudoproline dipeptides function by temporarily introducing a "kink" into the peptide backbone. This kink disrupts the formation of stable secondary structures, such as β-sheets, which are the primary cause of on-resin aggregation researchgate.netwikipedia.org. By preventing this aggregation, these building blocks enhance the solvation of the peptide chain, leading to more efficient and complete coupling and deprotection steps, ultimately resulting in higher yields and purities of the crude peptide product researchgate.netsemanticscholar.org.

The primary distinction between the two methodologies lies in their sequence applicability. Pseudoproline dipeptides are derived from serine, threonine, or cysteine residues, where a side-chain hydroxyl or thiol group is used to form a temporary oxazolidine (B1195125) or thiazolidine ring wikipedia.orgchempep.com. Consequently, their use is restricted to sequences containing these specific amino acids researchgate.netsemanticscholar.org.

Dmb-dipeptides, such as this compound, were developed to confer the same advantages to sequences containing glycine sigmaaldrich.comsigmaaldrich.com. This is particularly significant for the synthesis of hydrophobic peptides, such as amyloid or transmembrane sequences. These peptides are notoriously difficult to prepare, often contain a high proportion of hydrophobic residues like valine, isoleucine, and alanine, and frequently feature glycine residues. However, they may lack the serine or threonine residues required for the application of pseudoproline dipeptides, making Dmb-glycine derivatives the superior and often only viable solution sigmaaldrich.com.

Table 2: Comparison of Dmb Dipeptides and Pseudoproline Dipeptides

| Feature | This compound | Pseudoproline Dipeptides |

|---|---|---|

| Mechanism of Action | Temporary N-α-alkylation of glycine disrupts backbone H-bonding. | Reversible cyclization of a Ser, Thr, or Cys side chain to form an oxazolidine or thiazolidine ring. |

| Applicable Residues | Used at Glycine (Gly) positions in the peptide sequence. | Used at Serine (Ser), Threonine (Thr), or Cysteine (Cys) positions. |

| Primary Application | Overcoming aggregation in difficult sequences, especially hydrophobic peptides rich in Gly. | Overcoming aggregation in long or complex peptides containing Ser, Thr, or Cys. |

| Key Advantage | Provides a solution for aggregation in sequences where pseudoprolines cannot be used. | Well-established and highly effective for Ser/Thr/Cys-containing peptides. |

| Limitations | Limited to introduction at Gly residues. | Cannot be used in sequences lacking Ser, Thr, or Cys. |

| References | sigmaaldrich.comsigmaaldrich.com | researchgate.netsemanticscholar.orgwikipedia.orgchempep.com |

Comparative Analysis with Other Backbone Protection Strategies (e.g., Hmb-based Derivatives)

Backbone protection is a crucial tool in Fmoc-SPPS for improving the synthesis of "difficult" peptide sequences that are prone to aggregation or side reactions such as aspartimide formation. peptide.com The two most prominent protecting groups for the backbone amide nitrogen are the 2,4-dimethoxybenzyl (Dmb) and the 2-hydroxy-4-methoxybenzyl (Hmb) groups. peptide.com Both strategies aim to disrupt the formation of secondary structures that hamper reaction kinetics during peptide assembly. researchgate.netproquest.com

The primary advantage of backbone protection is the prevention of hydrogen bonding between peptide chains, which is the root cause of aggregation. peptide.comnih.gov By introducing a bulky substituent on the amide nitrogen, both Dmb and Hmb groups effectively disrupt these interactions, leading to improved solvation of the peptide-resin complex and, consequently, more efficient coupling and deprotection steps. technocomm.co.uknih.gov This is particularly beneficial in hydrophobic and amyloidogenic sequences where aggregation is a major obstacle. proquest.comsigmaaldrich.com

A significant challenge in backbone protection is the acylation of the sterically hindered secondary amine that is formed after the incorporation of the protecting group. nih.gov This is where the strategies involving Dmb and Hmb diverge significantly.

The Hmb group, introduced by Sheppard, features a hydroxyl group at the 2-position of the benzyl ring. peptide.com This hydroxyl group facilitates the coupling of the subsequent amino acid through an intramolecular O→N acyl transfer mechanism. peptide.comnih.gov The incoming activated amino acid first acylates the more accessible hydroxyl group, forming a phenyl ester intermediate, which then rearranges to form the desired tertiary amide bond. peptide.com While this elegant solution aids in overcoming the steric hindrance, the kinetics of this acyl transfer can be slow and variable depending on the specific amino acid residues involved. nih.gov Furthermore, a notable side reaction associated with Hmb-amino acids is the potential for the activated species to form cyclic lactones, which can reduce the yield of the desired peptide. peptide.com

On the other hand, the Dmb group lacks the 2-hydroxyl functionality, which means it cannot participate in the O→N acyl shift to facilitate coupling. peptide.com This makes the direct acylation of a Dmb-protected secondary amine a significantly more challenging and often inefficient process. peptide.com To circumvent this critical issue, Dmb-protected residues, particularly glycine, are typically introduced as pre-formed dipeptide building blocks, such as Fmoc-Aaa-(Dmb)Gly-OH (where "Aaa" is any amino acid). researchgate.netproquest.com The use of this compound is a prime example of this approach. By incorporating the tertiary amide bond during the synthesis of the building block, the difficult coupling step on the solid support is completely avoided. proquest.com These dipeptides can be coupled using standard activation methods without the need for modified protocols, making them exceptionally user-friendly. alfa-chemistry.com

Another critical point of comparison is the prevention of side reactions, most notably aspartimide formation. This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs and is promoted by the basic conditions used for Fmoc group removal. peptide.com Both Dmb and Hmb groups are highly effective at preventing aspartimide formation by sterically shielding the backbone nitrogen of the residue preceding the aspartic acid, thus inhibiting the cyclization reaction. peptide.compeptide.com The use of dipeptide building blocks like Fmoc-Asp(OtBu)-(Dmb)Gly-OH has become a standard and highly recommended method to suppress this side reaction completely. researchgate.netpeptide.com

The choice between Dmb and Hmb strategies often depends on the specific peptide sequence and the synthetic context. While Hmb-protected amino acids can be incorporated individually, the potential for side reactions and variable coupling efficiencies must be considered. proquest.compeptide.com The Dmb-dipeptide approach, exemplified by this compound, offers a more robust and predictable method for introducing backbone protection at glycine residues, effectively mitigating aggregation and preventing aspartimide formation without the complication of a difficult coupling step on the solid phase. proquest.comsigmaaldrich.com The Dmb group is also preferred in applications that may require post-synthesis modifications like acylation or phosphorylation, as it lacks the potentially reactive hydroxyl group present in Hmb. sigmaaldrich.com Ultimately, the use of Dmb-dipeptides leads to improved reaction rates, higher yields, and fewer impurities in the synthesis of challenging peptides. peptide.com

Table 1: Comparative Features of Dmb and Hmb Backbone Protection

Mechanistic Investigations and Structural Implications in Peptide Assembly

Mechanistic Basis of the 2,4-Dimethoxybenzyl (Dmb) Group's Functionality in SPPS

The introduction of the 2,4-dimethoxybenzyl (Dmb) group, often as part of a dipeptide unit like Fmoc-Val-(Dmb)Gly-OH, is a strategic approach to enhance the efficiency and fidelity of peptide synthesis. Its utility stems from its ability to modulate the properties of the peptide backbone.

Disruption of Interchain Hydrogen Bonding to Prevent Aggregation

A primary challenge in SPPS, especially for long or hydrophobic sequences, is the aggregation of peptide chains on the solid support. This aggregation, driven by the formation of intermolecular hydrogen bonds, can hinder reagent access and lead to incomplete reactions and low yields. The Dmb group, by temporarily protecting the amide nitrogen, disrupts the hydrogen bonding network that leads to the formation of secondary structures like β-sheets during peptide assembly. peptide.comsigmaaldrich.comiris-biotech.desigmaaldrich.com This disruption keeps the peptide chains more solvated and accessible, thereby preventing aggregation. iris-biotech.desigmaaldrich.com For maximal effectiveness, Dmb-protected residues should be strategically placed, ideally within or at the beginning of a hydrophobic sequence and at least six residues away from other structure-breaking elements like proline. peptide.com

The solubilizing effect of the Dmb group has been shown to be crucial in the synthesis of otherwise intractable peptides, including those related to nucleolin and hydrophobic transmembrane segments. sigmaaldrich.comsigmaaldrich.com

Role in Preventing Aspartimide Formation and Other Side Reactions

Aspartimide formation is a notorious side reaction in Fmoc-based SPPS, particularly in sequences containing Asp-Gly motifs. iris-biotech.denih.gov This intramolecular cyclization occurs when the nitrogen of the residue following aspartic acid attacks the side-chain carboxyl group, leading to a stable five-membered ring. This can result in chain termination or the formation of β- and D-aspartyl peptides upon ring opening. iris-biotech.de

The Dmb group on the glycine (B1666218) residue in an Asp-(Dmb)Gly sequence effectively blocks the nucleophilic attack from the amide nitrogen, thereby preventing the initial cyclization step. peptide.compeptide.comissuu.com The use of dipeptides such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH has become a standard and highly effective method to completely prevent aspartimide formation when introducing the problematic Asp-Gly sequence. sigmaaldrich.compeptide.comiris-biotech.denih.gov This strategy circumvents the need for modified cleavage cocktails or less efficient deprotection conditions.

Beyond aspartimide formation, the Dmb group has also been investigated for its utility in preventing other side reactions, such as the double alkylation that can occur at Xaaψ(CH2NH)Gly sequences during reductive amination. jst.go.jp

Influence on Acylation and Deprotection Kinetics

The presence of the bulky Dmb group on the amide nitrogen creates a secondary amine, which can present steric hindrance and negatively impact the efficiency of the subsequent coupling step. biotage.comnih.govresearchgate.net This can lead to slower acylation kinetics compared to coupling to a primary amine. chemrxiv.org To overcome this, Dmb-protected amino acids are often introduced as dipeptide building blocks, such as this compound. sigmaaldrich.compeptide.comnih.gov This approach incorporates two amino acids at once and bypasses the difficult acylation of the sterically hindered (Dmb)Gly residue. sigmaaldrich.comsigmaaldrich.com

Conformational Analysis of Peptide Chains Incorporating (Dmb)Gly Residues During Synthesis

The strategic incorporation of (Dmb)Gly residues has a direct and intended impact on the conformational landscape of the growing peptide chain, which can be observed through various analytical techniques.

Impact on Peptide Secondary Structure Formation in In Situ SPPS Studies

The primary function of the Dmb group is to act as a temporary "structure-breaker," akin to proline or other N-alkylated amino acids. sigmaaldrich.comresearchgate.netmerckmillipore.com By substituting the amide proton with the bulky Dmb group, it prevents the formation of the hydrogen bonds necessary for the assembly of regular secondary structures like α-helices and β-sheets on the resin. peptide.comsigmaaldrich.com This disruption of secondary structure formation is the key to preventing on-resin aggregation. sigmaaldrich.com

While direct, real-time structural studies of peptide chains on a solid support are complex, the consequences of this structural disruption are evident in the improved synthesis outcomes. For example, in the challenging synthesis of the INSL5 A-chain, which is prone to aggregation and aspartimide formation, the incorporation of Fmoc-(Dmb)Gly-OH was instrumental in obtaining a high-quality crude product. nih.gov Similarly, the synthesis of anginex analogs, which are known to form β-sheet structures, was improved by using Fmoc-Asp(OtBu)-(Dmb)Gly-OH to prevent side products. acs.org These examples indirectly confirm the role of the (Dmb)Gly residue in modulating the peptide's conformational state during synthesis, preventing the adoption of aggregation-prone structures.

The table below summarizes the key impacts of incorporating the Dmb group in SPPS.

| Feature | Impact of Dmb Group | References |

| Peptide Aggregation | Disrupts interchain hydrogen bonding, preventing aggregation and improving solubility. | peptide.comsigmaaldrich.comiris-biotech.desigmaaldrich.comsigmaaldrich.com |

| Aspartimide Formation | Blocks the nucleophilic attack of the amide nitrogen, completely preventing this side reaction, especially in Asp-Gly sequences. | peptide.comsigmaaldrich.compeptide.comiris-biotech.deissuu.comnih.gov |

| Acylation Kinetics | Acylation onto the (Dmb)Gly secondary amine is sterically hindered and can be slow. This is often bypassed by using dipeptide building blocks. | biotage.comnih.govresearchgate.netchemrxiv.org |

| Overall Synthesis Kinetics | Improves subsequent acylation and deprotection kinetics by preventing aggregation. | sigmaaldrich.comsigmaaldrich.comresearchgate.netmerckmillipore.com |

| Peptide Conformation | Acts as a temporary structure-breaker, disrupting the formation of secondary structures like β-sheets during synthesis. | sigmaaldrich.comnih.govresearchgate.netmerckmillipore.com |

| Deprotection | The Dmb group is labile to standard TFA cleavage conditions, regenerating the native peptide. | peptide.comsigmaaldrich.comiris-biotech.deissuu.com |

Applications in Advanced Peptide and Protein Research Methodologies

Synthesis of Challenging Peptide Sequences in Research Environments

The assembly of amino acids into a peptide chain can be hampered by the properties of the growing sequence. Fmoc-Val-(Dmb)Gly-OH and related Dmb-dipeptides are specifically designed to mitigate these issues, earning them the classification of "secondary amino acid surrogates". sigmaaldrich.com

A primary obstacle in SPPS is the aggregation of peptide chains on the solid support. This phenomenon, driven by the formation of intermolecular hydrogen bonds that create stable secondary structures like β-sheets, can prevent reagents from accessing the N-terminus of the growing chain. The result is poor coupling efficiency, incomplete deprotection, and ultimately, low yields and purity of the target peptide. peptide.compeptide.commerckmillipore.com

This compound addresses this problem by introducing the bulky Dmb group directly onto the peptide backbone. iris-biotech.desmolecule.com This modification effectively disrupts the hydrogen bonding patterns necessary for aggregation. peptide.compeptide.com By temporarily masking an amide nitrogen, the Dmb group acts as a "structure breaker," similar to a pseudoproline dipeptide, preventing the peptide from adopting aggregation-prone conformations during synthesis. sigmaaldrich.commerckmillipore.com This leads to improved solubility, more predictable reaction kinetics, and significantly higher success rates for the synthesis of "difficult" sequences, particularly those rich in hydrophobic residues. smolecule.commerckmillipore.comsigmaaldrich.com The use of Dmb dipeptides is a straightforward strategy: a researcher simply substitutes a glycine (B1666218) residue and its preceding amino acid (in this case, valine) with the corresponding Fmoc-Aaa-(Dmb)Gly-OH dipeptide. sigmaaldrich.comsigmaaldrich.com

Table 1: Impact of Dmb-Dipeptides on SPPS of Aggregation-Prone Sequences

| Feature | Standard SPPS | SPPS with this compound |

| Mechanism | Unprotected peptide backbone allows inter-chain hydrogen bonding. | Bulky Dmb group on the backbone disrupts hydrogen bonding. peptide.compeptide.com |

| Peptide State | Prone to aggregation and formation of insoluble secondary structures. | Aggregation is suppressed; peptide chains remain more accessible. sigmaaldrich.commerckmillipore.com |

| Reaction Kinetics | Slow and unpredictable acylation and deprotection. sigmaaldrich.com | Improved and more predictable reaction kinetics. merckmillipore.com |

| Synthesis Outcome | Lower yields and purity; potential for failed synthesis. smolecule.com | Enhanced yields, purity, and solubility of the crude product. merckmillipore.com |

Another significant challenge in Fmoc-based SPPS is the formation of aspartimide, a cyclic side product. iris-biotech.decem.com This side reaction is particularly prevalent in sequences containing an aspartic acid (Asp) residue followed by a small amino acid, with the Asp-Gly motif being one of the most susceptible. iris-biotech.depeptide.com Under the basic conditions used for Fmoc group removal (e.g., piperidine), the backbone amide nitrogen of the residue following Asp can attack the side-chain ester of Asp, forming a five-membered aspartimide ring. iris-biotech.de This intermediate can then lead to a mixture of unwanted by-products, including racemized aspartate and β-aspartyl peptides, which are difficult to separate from the desired product. iris-biotech.depeptide.com

The Dmb protection strategy is highly effective at preventing this side reaction. peptide.com By incorporating a Dmb-protected dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, the nucleophilicity of the glycine amide nitrogen is masked, sterically hindering the intramolecular cyclization required for aspartimide formation. sigmaaldrich.comiris-biotech.deresearchgate.net This approach has been shown to completely prevent aspartimide formation in problematic sequences. sigmaaldrich.comsigmaaldrich.com While this compound is not used for an Asp-Gly sequence, it is part of the family of Dmb-dipeptides that employ this backbone protection principle to overcome sequence-dependent side reactions. peptide.com

The practical value of Fmoc-(Dmb)Gly dipeptides is demonstrated in their application to the synthesis of biologically important and synthetically challenging peptides.

Amyloid-Beta Analogs: The amyloid-beta (Aβ) peptide is central to Alzheimer's disease research, but its synthesis is notoriously difficult due to extreme aggregation tendency. nih.govnih.gov In a study aimed at resolving oligomeric species of Aβ, researchers synthesized an Aβ(1-40) analog containing a trifluoromethyl-methionine. To overcome synthetic challenges, they strategically used This compound to incorporate residues at positions 36 and 37, successfully disrupting aggregation during the solid-phase assembly. nih.gov

Nucleolin-related Peptides: Nucleolin is a protein involved in various cellular processes, and peptides derived from it are of significant research interest. The synthesis of certain nucleolin-related peptides has proven to be exceptionally difficult. Research has shown that the use of a related Dmb dipeptide, Fmoc-Gly-(Dmb)Gly-OH, was essential for the successful synthesis of these target peptides, highlighting the critical role of this chemical strategy where conventional methods failed. sigmaaldrich.comsigmaaldrich.comavantorsciences.comavantorsciences.com

Table 2: Case Studies Utilizing Fmoc-(Dmb)Gly Dipeptides

| Peptide Target | Synthetic Challenge | Dmb-Dipeptide Used | Outcome | Reference(s) |

| Aβ(1-40) Analog | Severe aggregation during synthesis. | This compound | Successful synthesis by disrupting aggregation at Val36-Gly37. | nih.gov |

| Nucleolin-Related Peptides | Intractable sequences, prone to aggregation. | Fmoc-Gly-(Dmb)Gly-OH | Enabled the synthesis of otherwise inaccessible peptides. | sigmaaldrich.comsigmaaldrich.comavantorsciences.comavantorsciences.com |

Contribution to Peptidomimetic Design and Synthesis Research

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and bioavailability. nih.gov A key strategy in their design is the introduction of conformational constraints to lock the molecule into its bioactive shape. nih.gov

This compound contributes to this field primarily as a synthetic enabler. While the Dmb group itself induces a temporary conformational break during synthesis, it is removed to yield the native, flexible peptide. sigmaaldrich.commerckmillipore.com The compound's true value lies in its ability to produce challenging parent peptides that would otherwise be difficult or impossible to obtain. sigmaaldrich.com These synthetically accessible peptides can then serve as the starting point for peptidomimetic research, including:

Structure-Activity Relationship (SAR) Studies: By providing access to the native peptide sequence, researchers can perform systematic modifications to identify the key residues and conformations responsible for biological activity.

Scaffolds for Modification: The successfully synthesized peptide can be used as a template for further chemical modifications, such as cyclization or the incorporation of non-natural amino acids, to create conformationally restricted analogs. nih.gov

In this context, this compound is a crucial tool in the synthesis phase of peptidomimetic research, expanding the range of target molecules available for study and development.

Role in Protein Engineering Studies

Protein engineering involves the modification of protein structures to alter their function, and chemical synthesis is a powerful tool in this endeavor. chemimpex.com The ability to chemically synthesize entire proteins or large protein domains allows for the incorporation of unnatural amino acids, post-translational modifications, and other features not easily accessible through biological expression systems.

The primary limitation of chemical protein synthesis via SPPS has been the difficulty of producing long, aggregation-prone sequences. sigmaaldrich.com By mitigating aggregation, Dmb-dipeptides like this compound push the boundaries of what is synthetically possible. sigmaaldrich.comsigmaaldrich.com This directly contributes to protein engineering by:

Enabling Total Synthesis of Small Proteins: The improved efficiency and yields allow for the successful assembly of peptide chains exceeding 50 or 60 amino acids, which encompasses the size of many small proteins and functional domains. peptide.com

Facilitating Segment-Based Ligation: In strategies like native chemical ligation (NCL), large proteins are assembled from smaller, chemically synthesized peptide fragments. The use of this compound helps in the reliable production of these crucial, often hydrophobic, peptide segments.

By expanding the toolbox for creating complex peptide and protein structures, this compound is a valuable asset in research aimed at understanding and engineering protein function. chemimpex.com

Methodologies for Modifying Protein Structures and Functions for Research Purposes

The primary application of this compound in research is not to modify extant proteins, but to facilitate the de novo synthesis of peptides and small proteins that are otherwise difficult or impossible to produce. researchgate.net This capability is fundamental to research methodologies aimed at probing protein structure and function. Many peptides, particularly those with long sequences or a high content of hydrophobic amino acids, have a strong tendency to aggregate during solid-phase peptide synthesis (SPPS). nih.gov This aggregation, caused by the formation of intermolecular hydrogen bonds that create stable secondary structures, can halt the synthesis by preventing reagents from accessing the growing peptide chain. nih.govpeptide.com

This compound is a key component of a strategy to disrupt this process. merckmillipore.com It is a dipeptide building block where the amide nitrogen of the glycine residue is temporarily protected by a bulky 2,4-dimethoxybenzyl (Dmb) group. bachem.comiris-biotech.de When incorporated into a peptide sequence, the Dmb group physically obstructs the hydrogen bonding that leads to aggregation. peptide.commerckmillipore.com This allows for more efficient and complete coupling and deprotection steps throughout the synthesis, leading to higher yields and purities of the target peptide. sigmaaldrich.comsigmaaldrich.com

The Dmb group is acid-labile and is conveniently removed during the final cleavage step with trifluoroacetic acid (TFA), regenerating the native peptide backbone. sigmaaldrich.comsigmaaldrich.comiris-biotech.de This methodology enables researchers to synthesize modified or challenging peptide sequences to study their biological functions. For instance, it has been essential for synthesizing peptides related to nucleolin and hydrophobic transmembrane domains, allowing for detailed investigation of their roles in cellular processes. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com By enabling the creation of these custom peptides, this compound is an indirect but powerful tool for studying and modifying protein functions for research.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Synonym | N-α-Fmoc-L-valyl-N-α-(2,4-dimethoxybenzyl)-glycine | chemimpex.comsigmaaldrich.com |

| CAS Number | 1418022-26-0 | chemimpex.comiris-biotech.depeptide.com |

| Molecular Formula | C₃₁H₃₄N₂O₇ | chemimpex.comiris-biotech.depeptide.com |

| Molecular Weight | 546.61 g/mol | chemimpex.comsigmaaldrich.comiris-biotech.de |

| Appearance | White to off-white powder | chemimpex.com |

| Purity | ≥ 95% (HPLC) | chemimpex.com |

| Storage Temperature | 2 - 8 °C | chemimpex.comiris-biotech.de |

Utility in Bioconjugation Research and Derivatization Methodologies

While this compound is primarily a tool for peptide chain assembly, its utility extends to bioconjugation and derivatization research by enabling the successful synthesis of peptides that are subsequently used in these applications. chemimpex.com The synthesis of a peptide is often the critical first step before it can be derivatized or conjugated to another molecule.

Derivatization is inherent to the use of this compound in SPPS. The fluorenylmethyloxycarbonyl (Fmoc) group is a temporary N-terminal amine derivative, while the Dmb group is a temporary backbone amide derivative. bachem.comnih.gov The strategic use of these protecting groups is a core principle of derivatization in synthesis.

More broadly, peptides synthesized using aggregation-disrupting Dmb-dipeptides are ideal candidates for subsequent derivatization into research tools. Once the target peptide is synthesized and cleaved from the resin (which also removes the Dmb group), it possesses a native structure with reactive functional groups (e.g., N-terminus, C-terminus, and side chains) available for modification. iris-biotech.de Researchers can then derivatize these peptides by attaching reporter molecules, such as fluorescent dyes or biotin, to create probes for molecular and cellular studies.

Table 2: Comparison of Aggregation-Disrupting Dipeptide Technologies in SPPS

| Dipeptide Technology | Target Sequence | Mechanism | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Fmoc-Xaa-(Dmb)Gly-OH | Xaa-Gly | Bulky Dmb group on backbone amide prevents H-bonding. | Broadly applicable to Gly-containing sequences; avoids side reactions associated with Hmb groups. | bachem.commerckmillipore.com |

| Pseudoproline Dipeptides | Xaa-Ser/Thr/Cys | Reversible oxazolidine (B1195125)/thiazolidine ring formation disrupts β-sheet structure. | Highly effective for Ser, Thr, or Cys-containing sequences. | chempep.comsigmaaldrich.comresearchgate.net |

| Fmoc-Xaa-(Hmb)Gly-OH | Xaa-Gly | Bulky Hmb group on backbone amide prevents H-bonding. | Effective at disrupting aggregation. | peptide.comresearchgate.net |

Attachment of Peptides to Biomolecules for Research Probes and Tools

The ability to synthesize difficult peptide sequences using this compound directly enables the creation of sophisticated research probes and tools through bioconjugation. After synthesis and purification, the peptide can be covalently linked to larger biomolecules like carrier proteins (e.g., Keyhole Limpet Hemocyanin, KLH) to enhance immunogenicity for antibody production, or to surfaces like microarrays for high-throughput screening assays.

A key research application involves the synthesis of specific peptide epitopes—short, distinct regions of a protein that are recognized by the immune system. These epitopes are often located within hydrophobic or aggregation-prone domains of proteins. The use of this compound and related Dmb-dipeptides makes the production of these challenging epitopes feasible. sigmaaldrich.comsigmaaldrich.com Once synthesized, these peptides can be attached to various substrates to serve as highly specific tools for immunological research, such as probes to isolate and characterize specific antibody populations from research samples. For example, a synthetic peptide can be biotinylated and then attached to streptavidin-coated magnetic beads to pull down specific binding partners from a cell lysate.

Application in Diagnostic Probe Research and Development (excluding clinical applications)

In the realm of in vitro diagnostic research, the development of reliable and specific detection methods is paramount. Peptides synthesized with the aid of this compound serve as critical components in the development of novel diagnostic tools for research use. These tools are often based on the highly specific molecular recognition between a synthetic peptide and its biological target.

For instance, research into serological assays for infectious diseases relies on the availability of high-purity viral protein epitopes. diva-portal.org The synthesis of these peptides can be hampered by aggregation, especially if they are derived from viral fusion proteins or other complex structures. By incorporating this compound or other Dmb-dipeptides like Fmoc-Asp(OtBu)-(Dmb)Gly-OH (which also prevents a common side reaction called aspartimide formation), researchers can successfully produce these crucial reagents. nih.govsigmaaldrich.com These synthetic peptides can then be used to develop and validate new research-grade ELISA kits or lateral flow assays for detecting the presence of specific antibodies in serum samples, contributing to epidemiological studies and vaccine development research.

Development of Peptide-Based Tools for In Vitro Assays and Detection Systems

The development of peptide-based tools for in vitro assays is a direct application of the synthetic power provided by this compound. The process involves designing and synthesizing a peptide that mimics a specific binding site or functional region of a protein of interest.

A prime example is the use of synthetic peptides in enzyme inhibitor screening assays. A peptide substrate for a particular protease may be difficult to synthesize due to its sequence. Using Dmb-dipeptides allows for its efficient production. merckmillipore.com This peptide can then be derivatized with a fluorophore and a quencher at its ends. In an in vitro assay, cleavage of the peptide by the protease results in a measurable fluorescent signal. This system can be used in a high-throughput format to screen libraries of small molecules for potential enzyme inhibitors.

Similarly, in the study of post-translational modifications, the synthesis of peptides containing specific modification sites is essential. This compound and its analogs facilitate the creation of the necessary peptide backbone, onto which specific modifications can be introduced, enabling the development of assays to study the enzymes responsible for these modifications.

Table 3: Research Applications of Peptides Synthesized Using Dmb-Dipeptide Methodology

| Peptide/Protein Target | Dmb-Dipeptide Used | Research Application | Reference(s) |

|---|---|---|---|

| Nucleolin-related peptides | Fmoc-Gly-(Dmb)Gly-OH | Study of protein-protein interactions and functions of Gly-Gly motifs. | sigmaaldrich.comsigmaaldrich.comavantorsciences.com |

| Thrombospondin-1 Type 1 Repeats (TSR) | Fmoc-Asp(OtBu)-(Dmb)Gly-OH | Overcoming aspartimide formation and aggregation to enable synthesis of protein domains for functional studies. | nih.gov |

| SARS-CoV-2 Epitopes | Fmoc-Asp(OtBu)-(Dmb)Gly-OH | Synthesis of viral epitopes for the development of in vitro serological detection assays (ELISA). | diva-portal.org |

| Glycosylated Bacteriocins | Fmoc-Gly-(Dmb)Gly-OH | Synthesis of C-terminal fragment of a glycosylated bacteriocin (B1578144) to study structure and activity. | frontiersin.org |

Analytical and Characterization Methodologies for Fmoc Val Dmb Gly Oh and Derived Peptides in Research

Spectroscopic Techniques for Structural Elucidation of Synthesized Peptides

Spectroscopic methods are indispensable for confirming the identity and structure of peptides synthesized using Fmoc-Val-(Dmb)Gly-OH.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of peptides. While standard ¹H NMR is used to confirm the presence of expected amino acid residues and the successful removal of the Dmb group upon final cleavage, more advanced NMR techniques can provide deeper insights. rsc.org For instance, two-dimensional NMR experiments like TOCSY and HSQC can be used to assign specific proton and carbon signals, confirming the peptide's sequence and integrity. rsc.org

A particularly innovative application of NMR in this context is the use of ¹⁹F NMR for studying peptide aggregation. nih.govresearchgate.net By incorporating a fluorine-labeled amino acid, such as trifluoromethionine (B1219614) (tfMet), into a peptide sequence that also utilizes this compound to facilitate synthesis, researchers can monitor the aggregation process in real-time. nih.govbeilstein-journals.org The ¹⁹F NMR signal is highly sensitive to the chemical environment, allowing for the detection and characterization of various oligomeric species that form during aggregation. nih.govresearchgate.netbeilstein-journals.org This technique has been successfully used to study the aggregation of the Aβ1-40 peptide, where the use of this compound was instrumental in the synthesis of this aggregation-prone peptide. nih.gov

| NMR Technique | Application for this compound Derived Peptides | Key Findings/Information Obtained |

|---|---|---|

| ¹H NMR | Routine characterization to confirm the presence and integrity of amino acid residues post-synthesis. rsc.org | Verification of the primary structure and successful Dmb group removal. |

| ¹³C NMR | Complements ¹H NMR for full structural elucidation. scienceopen.com | Detailed information on the carbon framework of the peptide. |

| ¹⁹F NMR | Monitoring of peptide aggregation when a ¹⁹F-labeled amino acid is incorporated. nih.govmeihonglab.comnih.gov | Detection and characterization of transient oligomeric species during aggregation. nih.gov |

| 2D NMR (TOCSY, HSQC) | Detailed sequence confirmation and structural analysis. rsc.org | Correlation of proton and carbon signals for unambiguous residue assignment. rsc.org |

Mass spectrometry (MS) is a cornerstone for the analysis of synthetic peptides, providing rapid and accurate molecular weight determination.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is frequently used to verify the mass of the crude and purified peptide products. nih.govub.eduprottech.com This technique is particularly useful for quickly confirming the successful synthesis of the target peptide and identifying any major byproducts. nih.govprottech.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. scienceopen.comprottech.com This hyphenated technique is invaluable for assessing the purity of the synthesized peptide and confirming its sequence. scienceopen.comunivie.ac.at The peptide mixture is separated by reverse-phase HPLC, and the eluting components are directly analyzed by the mass spectrometer. scienceopen.com This allows for the identification of the target peptide as well as any deletion or truncated sequences that may have formed during synthesis. prottech.com

| Technique | Primary Use | Information Provided |

|---|---|---|

| MALDI-TOF MS | Rapid molecular weight confirmation of crude and purified peptides. nih.govub.eduprottech.com | Molecular mass of the target peptide and major impurities. nih.govwiley-vch.de |

| LC-MS | Purity assessment and sequence confirmation. scienceopen.comprottech.comunivie.ac.at | Separation and identification of the target peptide from closely related impurities. scienceopen.comprottech.com |

| ESI-MS | High-resolution mass analysis, often coupled with LC. rsc.org | Precise molecular weight determination for structure confirmation. rsc.org |

Chromatographic Methods for Purity Assessment and Isolation in Research Contexts

Chromatographic techniques are essential for both the purification of the synthesized peptide and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the gold standard for the analysis and purification of synthetic peptides. sigmaaldrich.comsigmaaldrich.comrsc.org Reverse-phase HPLC (RP-HPLC) is the most common mode used, where peptides are separated based on their hydrophobicity. nih.gov A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase is used to elute the peptides from a C18 or C4 column. scienceopen.comrsc.org

For peptides synthesized using this compound, HPLC is used to monitor the progress of the synthesis, assess the purity of the crude product after cleavage from the resin, and to purify the target peptide to a high degree. nih.govsigmaaldrich.comrsc.org The purity of the final peptide is typically reported as a percentage of the total peak area in the HPLC chromatogram. sigmaaldrich.comsigmaaldrich.com The use of Dmb-dipeptides often leads to cleaner crude products, which simplifies the purification process by HPLC. sigmaaldrich.comsigmaaldrich.com However, byproducts such as deletion or addition sequences can still occur, especially in the synthesis of long peptides, and these often elute very close to the main product, necessitating careful optimization of the HPLC purification protocol. google.com

Methodologies for Monitoring Reaction Progress and Coupling Efficiency in SPPS (e.g., Ninhydrin (B49086) Assay)

Ensuring complete coupling at each step of SPPS is critical to obtaining the desired peptide in high purity. The incorporation of this compound can present challenges due to the sterically hindered secondary amine of the Dmb-protected glycine (B1666218).

The Ninhydrin (Kaiser) test is a widely used qualitative method to monitor the completion of coupling reactions in SPPS. chempep.com This test detects the presence of free primary amines on the resin-bound peptide. A positive result (indicated by a blue color) signifies an incomplete coupling, requiring the coupling reaction to be repeated. chempep.comnih.gov However, the ninhydrin test is less sensitive for secondary amines, such as the Dmb-protected glycine, where it may produce a weaker color change (brownish-red). chempep.com Therefore, when coupling an amino acid to the Dmb-glycine residue, alternative or more sensitive tests might be necessary, or longer coupling times and more potent coupling reagents like HATU may be employed to ensure the reaction goes to completion. sigmaaldrich.comnih.gov In some cases, if a ninhydrin test shows incomplete coupling after the introduction of a Dmb-dipeptide, the coupling step is repeated to ensure efficiency. nih.gov

Future Research Directions and Emerging Innovations

Development of Novel Dmb-Related Protecting Group Strategies and Derivatives

The 2,4-dimethoxybenzyl (Dmb) group is a backbone protecting group used to prevent aggregation and side reactions during solid-phase peptide synthesis (SPPS). peptide.comiris-biotech.de It temporarily masks the amide nitrogen, disrupting interchain hydrogen bonding that can lead to poor solubility and synthetic yields. peptide.comsigmaaldrich.com Research is ongoing to develop new protecting groups based on the Dmb scaffold to further enhance peptide synthesis.

One area of exploration is the creation of Dmb derivatives with altered electronic properties. For instance, the 2-hydroxy-4-methoxybenzyl (Hmb) group was developed as a modification of Dmb. rsc.org The hydroxyl group in Hmb facilitates an intramolecular acyl transfer, which can assist in the coupling of sterically hindered amino acids. rsc.org However, this hydroxyl group can also be a site for unwanted reactions. sigmaaldrich.com Future research may focus on developing Dmb analogues that offer the benefits of Hmb without its drawbacks.

Another promising avenue is the development of Dmb-based protecting groups that are cleavable under different conditions, offering greater orthogonality in complex syntheses. A recent study has explored novel, selectively cleavable Dmb-based protecting groups for the side chain amino groups of amino acids. researchgate.net This would allow for more intricate peptide modifications and the synthesis of highly complex peptide structures.

Furthermore, researchers are investigating new strategies for introducing Dmb and related groups. While dipeptide building blocks like Fmoc-Val-(Dmb)Gly-OH are effective, they are not universally applicable. researchgate.net Developing methods for the automated, on-resin introduction of Dmb-like protection would offer greater flexibility and efficiency in SPPS. rsc.orgresearchgate.net This could involve the use of novel reagents that react specifically with the backbone amide under mild conditions.

| Protecting Group | Key Feature/Advantage | Application/Research Area |

| Dmb (2,4-dimethoxybenzyl) | Disrupts aggregation, prevents aspartimide formation. peptide.comiris-biotech.de | Standard for difficult sequences, especially those containing Asp-Gly. peptide.comresearchgate.net |

| Hmb (2-hydroxy-4-methoxybenzyl) | Intramolecular acyl transfer aids in coupling hindered amino acids. rsc.org | Synthesis of challenging peptide sequences. researchgate.net |

| Hmsb (2-hydroxy-4-methoxy-5-methylsulfinyl benzyl) | Electron-withdrawing group modifies reactivity, cleavable by mild reduction. rsc.org | Offers alternative cleavage strategy and potential for retained solubility post-synthesis. rsc.org |

| Novel Selectively Cleavable Dmb Derivatives | Orthogonal cleavage conditions. researchgate.net | Synthesis of complex, modified peptides. researchgate.net |

Exploration of Expanded Applications in Chemical Biology and Material Science Research

The unique properties imparted by the Dmb group are finding applications beyond traditional peptide synthesis, extending into the realms of chemical biology and material science. The ability of Dmb to modulate peptide conformation and solubility makes it a valuable tool for designing novel biomaterials and probes. rsc.org

In chemical biology, Dmb-protected amino acids and peptides can be used to study protein-protein interactions. By temporarily masking certain regions of a peptide, researchers can investigate the specific domains responsible for binding and biological activity. The Dmb group can also be retained in the final peptide to enhance its solubility, which is often a challenge for hydrophobic peptides. rsc.org

In material science, the self-assembly of peptides into well-defined nanostructures is a burgeoning field. The Dmb group can be strategically incorporated into peptide sequences to control their aggregation and assembly into fibrils, tubes, and other nanomaterials. These materials have potential applications in drug delivery, tissue engineering, and biocatalysis. The ability to fine-tune the properties of these materials by modifying the Dmb group or its placement within the peptide sequence is an active area of research.

Future work in this area will likely involve the synthesis of more complex Dmb-containing peptides and the systematic investigation of their self-assembly properties. The development of Dmb derivatives with photoswitchable or environmentally responsive properties could lead to the creation of "smart" biomaterials that can change their structure and function in response to external stimuli.

Integration into Green Chemistry Approaches for Sustainable Fmoc SPPS

Solid-phase peptide synthesis (SPPS), while highly effective, has traditionally been associated with a large environmental footprint due to the extensive use of hazardous solvents and reagents. rsc.orgoxfordglobal.com There is a significant and growing effort within the peptide chemistry community to develop "greener" and more sustainable synthetic methods. advancedchemtech.comrsc.org

The integration of Dmb-protected building blocks like this compound into these green protocols is a key research focus. One of the primary goals of green SPPS is to replace hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) with more environmentally benign alternatives. advancedchemtech.combiotage.com Researchers are exploring the use of greener solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and even water-based systems. advancedchemtech.combiotage.comcsbio.com The compatibility and efficacy of Dmb-dipeptides in these novel solvent systems is an area of active investigation.

Another aspect of green SPPS is the reduction of waste through more efficient reaction protocols. This includes minimizing the number of washing steps and developing "in-situ" deprotection and coupling procedures. tandfonline.comrsc.orgdigitellinc.com In such protocols, the Fmoc protecting group is removed in the presence of the coupling reagents, eliminating the need for an intermediate wash. tandfonline.com The stability and reactivity of Dmb-protected dipeptides under these conditions must be carefully evaluated to ensure the integrity of the final peptide.

Furthermore, the development of more sustainable reagents is a priority. This includes finding alternatives to piperidine (B6355638) for Fmoc removal and developing more efficient coupling agents. csbio.combiotage.com The compatibility of Dmb-protected amino acids with these new reagents is crucial for their widespread adoption in green SPPS protocols.

| Green Chemistry Approach | Description | Relevance to Dmb-Protected Peptides |

| Greener Solvents | Replacement of hazardous solvents (DMF, DCM) with more sustainable alternatives (e.g., 2-MeTHF, CPME, water). advancedchemtech.combiotage.com | Evaluating the solubility and reactivity of this compound and other Dmb-dipeptides in these new solvent systems. |

| In-situ Deprotection/Coupling | Combining the Fmoc removal and coupling steps to reduce solvent waste and reaction time. tandfonline.comrsc.org | Assessing the stability and performance of Dmb-protected building blocks under these integrated reaction conditions. |

| Continuous Flow Synthesis | Moving from batch processing to continuous flow systems to reduce reagent and solvent use. oxfordglobal.comadvancedchemtech.com | Adapting the use of Dmb-dipeptides for automated flow chemistry platforms. rsc.org |

| Alternative Reagents | Developing less hazardous reagents for deprotection and coupling. csbio.combiotage.com | Ensuring compatibility of Dmb-protected amino acids with new, greener reagents. |

Q & A

Basic Research Questions

Q. How is Fmoc-Val-(Dmb)Gly-OH utilized to prevent aggregation during solid-phase peptide synthesis (SPPS)?

- Methodological Answer : The Dmb (dimethoxybenzyl) group in this compound disrupts peptide chain aggregation by introducing steric hindrance, a mechanism known as the "pseudoproline effect." This is critical for sequences prone to β-sheet formation (e.g., Ile-Gly or Val-Gly). The dipeptide is incorporated using standard coupling reagents like PyBOP/DIPEA. After chain assembly, the Dmb group is cleaved under acidic conditions (e.g., TFA), while the backbone remains intact for subsequent deprotection .

Q. What are the optimal storage conditions and solubility protocols for this compound?

- Methodological Answer :

-

Storage : Store lyophilized powder at -20°C for short-term use (1 month) or -80°C for long-term stability (up to 6 months). Solutions in DMSO should be aliquoted to avoid freeze-thaw cycles .

-

Solubility : Dissolve in DMSO (up to 100 mg/mL) with heating to 37°C and sonication for 10–15 minutes. For aqueous compatibility, prepare working solutions using PEG300, Tween 80, and saline (e.g., 5% DMSO, 30% PEG300, 5% Tween 80, 60% saline) .

Solubility Data Solvent Concentration Method Reference This compound DMSO 100 mg/mL 37°C + sonication In vivo formulation PEG300/saline 2 mg/mL Sequential solvent mixing

Advanced Research Questions

Q. How does the Dmb group mitigate side reactions like aspartimide formation in sensitive peptide sequences?

- Methodological Answer : In sequences like Asp-Gly, the Dmb group prevents aspartimide formation by blocking the α-amide nitrogen, thereby inhibiting cyclization. For example, Fmoc-Asp(OtBu)-(Dmb)Gly-OH is used to synthesize Asp-Gly-containing peptides. Post-synthesis, the Dmb group is removed under mild acidic conditions (e.g., TFA), while the OtBu side-chain protection remains intact until final global deprotection .

Q. What purification strategies are effective for peptides synthesized using this compound?

- Methodological Answer :

- Reverse-Phase HPLC : Use a C18 column with a gradient of 0–80% acetonitrile in 0.045% HCl (v/v) at 10 mL/min. This resolves hydrophobic impurities and aggregates.

- Mass Confirmation : Validate purity via MALDI-MS (e.g., observed mass: 4384 Da for Aβ1-40-tfMet35 peptide) .

Q. How are in vivo formulations of hydrophobic peptides like those containing this compound optimized?

- Methodological Answer :

Prepare a DMSO stock solution (e.g., 50 mg/mL).

Dilute sequentially with PEG300 (30%), Tween 80 (5%), and saline (60%) to achieve a working concentration (e.g., 2 mg/mL).

Ensure clarity at each step using vortexing, sonication, or heating.

-

Example : For a 10 mg/kg dose in 20 g mice, prepare 100 μL injections with 5% DMSO .

In Vivo Formulation Component Volume Ratio Purpose Working solution DMSO 5% Solubilize hydrophobic core PEG300 30% Reduce viscosity Tween 80 5% Stabilize emulsion Saline 60% Physiological compatibility

Q. What analytical methods resolve contradictions in solubility or purity data for Dmb-protected peptides?

- Methodological Answer :

- Contradiction Analysis : If solubility conflicts arise (e.g., DMSO vs. aqueous buffers), use dynamic light scattering (DLS) to detect aggregates. Compare with HPLC retention times to assess hydrophobicity shifts.

- Case Study : Peptides synthesized with this compound showed 85% purity post-HPLC but aggregated in saline. Adding 0.1% TFA to the mobile phase improved resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.